molecular formula C18H16O5 B12303487 3,4-Bis(phenylmethoxy)oxolane-2,5-dione

3,4-Bis(phenylmethoxy)oxolane-2,5-dione

Cat. No.: B12303487
M. Wt: 312.3 g/mol
InChI Key: JJVKIFJWDDWGHW-UHFFFAOYSA-N
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Description

(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring substituted with phenylmethoxy groups, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of furan derivatives and phenylmethanol in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups may play a role in binding to target molecules, while the furan ring can participate in various chemical reactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione is unique due to its specific stereochemistry and the presence of phenylmethoxy groups

Properties

IUPAC Name

3,4-bis(phenylmethoxy)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVKIFJWDDWGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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